N-Hydroxy-2-(4-phenoxy-phenyl)-acetamidine
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Overview
Description
N-Hydroxy-2-(4-phenoxy-phenyl)-acetamidine is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a hydroxy group, a phenoxy group, and an acetamidine moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-(4-phenoxy-phenyl)-acetamidine typically involves the reaction of 4-phenoxyaniline with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-(4-phenoxy-phenyl)-acetamidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The acetamidine moiety can be reduced to form amine derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under mild conditions.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Hydroxy-2-(4-phenoxy-phenyl)-acetamidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-(4-phenoxy-phenyl)-acetamidine involves its interaction with specific molecular targets, such as matrix metalloproteinases (MMPs). The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating various biological pathways . This inhibition can lead to reduced inflammation, decreased tumor growth, and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-2-(4-methoxy-phenyl)-acetamidine
- N-Hydroxy-2-(4-chloro-phenyl)-acetamidine
- N-Hydroxy-2-(4-fluoro-phenyl)-acetamidine
Uniqueness
N-Hydroxy-2-(4-phenoxy-phenyl)-acetamidine is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications, particularly in the inhibition of matrix metalloproteinases and other biological targets.
Properties
Molecular Formula |
C14H14N2O2 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
N'-hydroxy-2-(4-phenoxyphenyl)ethanimidamide |
InChI |
InChI=1S/C14H14N2O2/c15-14(16-17)10-11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-9,17H,10H2,(H2,15,16) |
InChI Key |
BXWSPMMXAWJESZ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C/C(=N\O)/N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(=NO)N |
Origin of Product |
United States |
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